molecular formula C14H12N4O2 B3787877 2-(3-methoxyphenoxy)-5-(4H-1,2,4-triazol-4-yl)pyridine

2-(3-methoxyphenoxy)-5-(4H-1,2,4-triazol-4-yl)pyridine

Cat. No.: B3787877
M. Wt: 268.27 g/mol
InChI Key: NHQQQAJQUVBDDA-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxyphenoxy)-5-(4H-1,2,4-triazol-4-yl)pyridine” is a complex organic molecule that contains a pyridine ring, a triazole ring, and a methoxyphenol group. These functional groups are common in many organic compounds and have unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyridine and triazole rings are aromatic and planar, while the methoxyphenol group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing pyridine and triazole rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole-containing compounds have biological activity and are used as pharmaceuticals .

Future Directions

The future study of this compound could involve exploring its potential uses in various fields, such as pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-5-(1,2,4-triazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-19-12-3-2-4-13(7-12)20-14-6-5-11(8-15-14)18-9-16-17-10-18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQQAJQUVBDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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